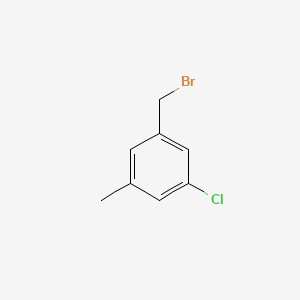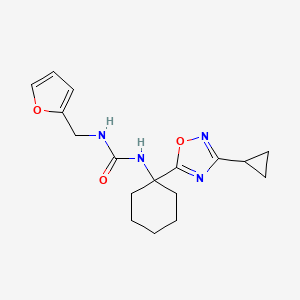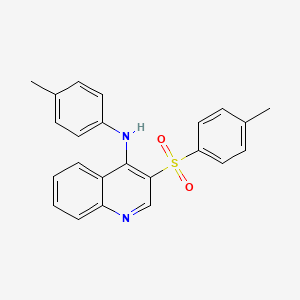![molecular formula C22H18N2O5 B2611404 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2219376-36-8](/img/structure/B2611404.png)
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C22H18N2O5. It is also known by its IUPAC name "1-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl group attached to an azetidine ring, which is further connected to an oxazole ring and a carboxylic acid group . The molecular weight of the compound is 390.395.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
Research has highlighted the synthesis of compounds with potential bioactivity through the incorporation of the fluorenylmethoxycarbonyl group. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds, beyond the Dimroth rearrangement, demonstrates the utility of this group in creating peptidomimetics or biologically active compounds based on the triazole scaffold. Triazoles active as HSP90 inhibitors were synthesized, showcasing the potential for creating compounds with significant bioactivity (Ferrini et al., 2015).
Antimicrobial Applications
The molecule has been investigated for its role in the synthesis of antibacterial agents. Research into 7-azetidinylquinolones as antibacterial agents emphasizes the synthesis and study of stereochemically pure compounds with variations at the 7-(3-amino-2-methyl-1-azetidinyl) moiety, to understand the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. This research provides insights into the design of chiral antibacterial agents with improved activity (Frigola et al., 1995).
Synthesis of Fluorescent Probes
The synthesis and spectral characterization of a 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine containing a fluorenylmethoxycarbonyl (fmoc) fluorescent fragment highlight the use of this chemical structure in creating novel fluorescent probes. These probes can be useful in various applications, including the study of HIV through derivatives of 3′-deoxy-3-azidothymidine (AZT, zidovudine) (Szafrański et al., 2015).
Anticancer and Antimicrobial Agents
Research on bioactive fluorenes has led to the synthesis of thiazolidinone and azetidinone analogues based on the fluorene moiety. These compounds have shown potential as anticancer and antimicrobial agents against multidrug-resistant strains. Some of the synthesized compounds exhibited remarkable activity against cancer cell lines when compared to reference drugs, showcasing the potential of fluorene-based bioactive agents in therapeutic applications (Hussein et al., 2020).
Antibacterial Quinolones
The design of fluoroquinolones with potent antibacterial activities against both Gram-positive and Gram-negative bacteria has been enhanced by the introduction of novel N-1 substituents, including the fluorenylmethoxycarbonyl group. This research emphasizes the importance of the structural orientation and the steric hindrance induced by specific substituents for achieving potent antibacterial activity (Kuramoto et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(26)19-20(29-12-23-19)13-9-24(10-13)22(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNNVMFLRQZLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(N=CO5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)
![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)
![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)
![Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride](/img/structure/B2611329.png)


![1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2611338.png)
![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)
![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)